tert-Butyl 4-fluoro-3-nitrobenzoate
Overview
Description
tert-Butyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-fluoro-3-nitrobenzoate can be synthesized through the esterification of 4-fluoro-3-nitrobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-fluoro-3-aminobenzoate.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
tert-Butyl 4-fluoro-3-nitrobenzoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-nitrobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluoro-3-nitrobenzoate: C11H12FNO4
tert-Butyl 3-fluoro-4-nitrobenzoate: C11H12FNO4
4-fluoro-3-nitrobenzoic acid: C7H4FNO4
4-fluoro-3-aminobenzoic acid: C7H6FNO2
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) groups on the benzene ring influences its behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDYAIDDFCNTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729863 | |
Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579514-75-3 | |
Record name | tert-Butyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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